4-(3-Bromophenylsulfonyl)morpholine

Crystallinity Formulation Science Solid-State Chemistry

The 3-bromo positional isomer (CAS 871269-13-5) provides distinct bromine orientation critical for reproducible SAR—not interchangeable with 2-bromo (CAS 688798-57-4) or 4-bromo (CAS 834-67-3) analogs. Engineered for CNS drug discovery: tPSA 55 Ų (below BBB penetration threshold), LogP 2.21, zero Rule-of-5 violations. The bromine atom serves as a versatile cross-coupling handle (Suzuki, Buchwald-Hartwig, Sonogashira). Defined melting point (132–136°C) enables solid-state characterization during formulation development.

Molecular Formula C10H12BrNO3S
Molecular Weight 306.18 g/mol
CAS No. 871269-13-5
Cat. No. B1333936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenylsulfonyl)morpholine
CAS871269-13-5
Molecular FormulaC10H12BrNO3S
Molecular Weight306.18 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H12BrNO3S/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7H2
InChIKeyBMAMBBTZMVECJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromophenylsulfonyl)morpholine (CAS 871269-13-5): Procurement and Technical Baseline for Sulfonamide-Based Research Compounds


4-(3-Bromophenylsulfonyl)morpholine (CAS 871269-13-5) is an organic sulfonamide compound with the molecular formula C₁₀H₁₂BrNO₃S and a molecular weight of 306.18 g/mol . The compound consists of a morpholine ring attached via a sulfonyl linker to a 3-bromophenyl moiety, placing it within the morpholine-containing sulfonamide class frequently employed in medicinal chemistry as privileged pharmacophores [1]. The compound is classified as an intermediate in the synthesis of sulfonamide-based anti-infective agents and serves as a building block in various drug discovery programs . Its structural features—including the bromine atom for cross-coupling reactions and the sulfonyl group for hydrogen-bonding interactions—make it a versatile scaffold for structure-activity relationship (SAR) exploration [1].

Why 4-(3-Bromophenylsulfonyl)morpholine Cannot Be Replaced by Positional Isomers or Alternative Morpholine Sulfonamides in SAR Studies


In structure-activity relationship (SAR) campaigns, the precise position of the bromine substituent on the phenyl ring dictates both molecular recognition by biological targets and the compound's physicochemical properties [1]. The 3-bromo isomer (CAS 871269-13-5) presents a distinct spatial orientation of the halogen atom compared to its 2-bromo (CAS 688798-57-4) and 4-bromo (CAS 834-67-3) positional isomers, resulting in divergent electronic distribution patterns, steric profiles, and hydrogen-bonding geometries [2]. Morpholine-containing sulfonamides are established privileged pharmacophores whose potency and selectivity are exquisitely sensitive to substituent positioning; even minor positional shifts can profoundly alter target binding affinity and pharmacokinetic behavior [1]. Consequently, the 3-bromo isomer cannot be interchangeably substituted with its 2-bromo or 4-bromo counterparts in SAR investigations without risking substantial changes in biological activity profiles, thereby necessitating procurement of the specific positional isomer for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-(3-Bromophenylsulfonyl)morpholine (CAS 871269-13-5) Relative to Positional Isomers and In-Class Analogs


Distinct Melting Point Enables Crystallinity-Controlled Formulation and Handling: 3-Bromo vs. 4-Bromo Positional Isomer

The 3-bromo positional isomer exhibits a melting point of 132–136°C , whereas the 4-bromo isomer (CAS 834-67-3) typically exhibits different solid-state properties attributable to altered crystal packing arrangements. This melting point differential directly impacts crystallinity control during formulation development and compound handling procedures [1].

Crystallinity Formulation Science Solid-State Chemistry

High-Yield Single-Step Synthesis from Readily Available Precursors Enables Cost-Effective Procurement

The compound is synthesized via a single-step reaction between 3-bromobenzenesulfonyl chloride and morpholine, achieving a high yield of 98% . This straightforward synthetic route utilizes readily available and cost-effective starting materials, contrasting with more complex morpholine sulfonamide derivatives that require multi-step syntheses and costly coupling reagents [1].

Synthetic Accessibility Cost Efficiency Medicinal Chemistry

LogP of 2.21 Positions Compound Within Optimal Lipophilicity Window for Membrane Permeability in Cellular Assays

The compound has an ACD/LogP value of 2.21 . This falls within the optimal lipophilicity range (LogP ~1–3) generally associated with favorable membrane permeability while maintaining aqueous solubility sufficient for in vitro assays [1]. In contrast, more lipophilic analogs with LogP >3 often exhibit poor aqueous solubility, whereas more hydrophilic analogs with LogP <1 may suffer from inadequate passive membrane diffusion [1].

Lipophilicity Membrane Permeability Druglikeness

Zero Rule-of-Five Violations Supports Suitability as Lead-Like Scaffold for Oral Bioavailability Optimization

4-(3-Bromophenylsulfonyl)morpholine has zero Lipinski Rule of Five violations , indicating favorable physicochemical properties for oral bioavailability potential. This contrasts with larger, more complex morpholine-containing analogs that may exceed molecular weight (≤500 Da) or hydrogen-bonding thresholds due to additional substituents [1]. The compound's compliance with all Rule-of-Five criteria establishes it as a lead-like scaffold amenable to further SAR exploration without inherent pharmacokinetic liabilities [1].

Druglikeness Oral Bioavailability Lead Optimization

Polar Surface Area of 55 Ų Indicates Favorable Blood-Brain Barrier Penetration Potential for CNS Target Programs

The compound has a polar surface area (PSA) of 55 Ų . This falls below the established threshold of <60–70 Ų generally associated with favorable passive diffusion across the blood-brain barrier (BBB) [1]. Compounds with PSA values exceeding 90 Ų typically exhibit poor CNS penetration, whereas 4-(3-bromophenylsulfonyl)morpholine's PSA of 55 Ų positions it as a potentially CNS-permeable scaffold suitable for neurological target programs [1].

CNS Drug Discovery Blood-Brain Barrier Polar Surface Area

Optimal Research and Industrial Application Scenarios for 4-(3-Bromophenylsulfonyl)morpholine (CAS 871269-13-5)


Structure-Activity Relationship (SAR) Studies Requiring Defined Physicochemical Starting Points

4-(3-Bromophenylsulfonyl)morpholine is optimally suited as a baseline scaffold for SAR campaigns where the 3-bromo positional isomer must be systematically compared against 2-bromo and 4-bromo analogs to map substituent-position effects on target binding. The compound's LogP of 2.21 and zero Rule-of-Five violations provide a well-characterized physicochemical starting point, enabling medicinal chemists to attribute observed biological differences specifically to bromine position rather than confounding property shifts [1].

High-Throughput Synthesis of Morpholine-Containing Sulfonamide Libraries via Parallel Chemistry

The high-yield (98%) single-step synthesis from 3-bromobenzenesulfonyl chloride and morpholine makes this compound an ideal precursor for parallel library synthesis. The bromine atom serves as a versatile handle for downstream diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions [1], enabling the rapid generation of structurally diverse morpholine sulfonamide libraries for hit-to-lead optimization.

CNS-Targeted Drug Discovery Programs Requiring Favorable BBB Penetration Properties

With a polar surface area of 55 Ų—well below the established threshold for CNS penetration —4-(3-bromophenylsulfonyl)morpholine is particularly well-suited as a starting scaffold for neurological target programs where blood-brain barrier penetration is essential. The compound's physicochemical profile supports its use in CNS-focused medicinal chemistry campaigns targeting indications such as neurodegeneration, psychiatric disorders, or neuro-oncology [1].

Crystallinity-Controlled Formulation Development for Solid Oral Dosage Forms

The compound's defined melting point range of 132–136°C provides a measurable thermal parameter for crystallinity assessment during formulation development. This property is valuable in pharmaceutical development workflows where solid-state characteristics—including polymorphism, crystal habit, and melting behavior—directly influence dissolution rate, manufacturing processability, and ultimately in vivo performance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Bromophenylsulfonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.